molecular formula C14H10F3NO3 B6394464 6-(2-Methoxy-5-trifluoromethylphenyl)picolinic acid CAS No. 1261950-84-8

6-(2-Methoxy-5-trifluoromethylphenyl)picolinic acid

Cat. No.: B6394464
CAS No.: 1261950-84-8
M. Wt: 297.23 g/mol
InChI Key: RQIADJDYGQOOAO-UHFFFAOYSA-N
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Description

It is a derivative of picolinic acid, which is a pyridine carboxylate metabolite of tryptophan . The compound is known for its unique structural features, which include a methoxy group and a trifluoromethyl group attached to a phenyl ring, making it a valuable molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Methoxy-5-trifluoromethylphenyl)picolinic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxy-5-trifluoromethylbenzaldehyde with picolinic acid under specific reaction conditions. The reaction typically requires a catalyst, such as a Lewis acid, and is carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

6-(2-Methoxy-5-trifluoromethylphenyl)picolinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

6-(2-Methoxy-5-trifluoromethylphenyl)picolinic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antiviral and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of viral infections and as an immunomodulator.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 6-(2-Methoxy-5-trifluoromethylphenyl)picolinic acid involves its interaction with molecular targets and pathways. The compound is known to bind to zinc finger proteins (ZFPs), altering their structures and disrupting zinc binding. This inhibition affects viral replication and packaging, as well as normal cell homeostatic functions . Additionally, it may modulate immune responses by interacting with cytokines such as interferon gamma .

Comparison with Similar Compounds

Similar Compounds

    Picolinic Acid: A pyridine carboxylate metabolite of tryptophan with antiviral and immunomodulatory properties.

    6-Amino-3-(2-methoxy-5-trifluoromethylphenyl)picolinic acid:

Uniqueness

6-(2-Methoxy-5-trifluoromethylphenyl)picolinic acid is unique due to its specific structural features, including the methoxy and trifluoromethyl groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various scientific studies and applications .

Properties

IUPAC Name

6-[2-methoxy-5-(trifluoromethyl)phenyl]pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO3/c1-21-12-6-5-8(14(15,16)17)7-9(12)10-3-2-4-11(18-10)13(19)20/h2-7H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQIADJDYGQOOAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)C2=NC(=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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